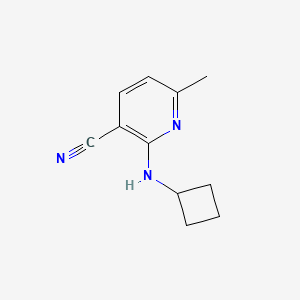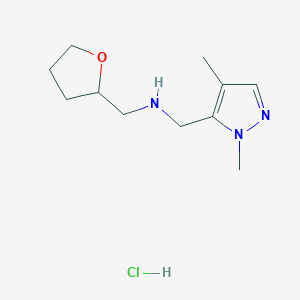![molecular formula C14H15ClFN3OS B12228867 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B12228867.png)
2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a complex organic compound that features a combination of heterocyclic structures, including a pyrimidine ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Group: The 5-chlorothiophene-2-yl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyrimidine Ring: The final step involves the coupling of the piperidine intermediate with a fluoropyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares the thiophene and chlorinated aromatic ring.
1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-amine: Similar piperidine and thiophene structure.
Uniqueness
2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the combination of its fluoropyrimidine and piperidine moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C14H15ClFN3OS |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C14H15ClFN3OS/c15-13-2-1-12(21-13)9-19-5-3-11(4-6-19)20-14-17-7-10(16)8-18-14/h1-2,7-8,11H,3-6,9H2 |
InChI Key |
IMXMKQZUCSRXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide](/img/structure/B12228785.png)
![3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228789.png)
![3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine](/img/structure/B12228795.png)
![4-[(2-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12228797.png)
![3-Tert-butyl-6-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12228802.png)
![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one](/img/structure/B12228804.png)

![2-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228807.png)
![4-Tert-butyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12228809.png)


![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12228817.png)
![4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B12228819.png)
![N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12228831.png)
